molecular formula C11H13Cl2N B12872792 2-(2,5-Dichlorophenyl)-4-methylpyrrolidine

2-(2,5-Dichlorophenyl)-4-methylpyrrolidine

Cat. No.: B12872792
M. Wt: 230.13 g/mol
InChI Key: JQMFDHOHLLOJST-UHFFFAOYSA-N
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Description

2-(2,5-Dichlorophenyl)-4-methylpyrrolidine is an organic compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles. The presence of two chlorine atoms on the phenyl ring and a methyl group on the pyrrolidine ring makes this compound unique. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dichlorophenyl)-4-methylpyrrolidine typically involves the reaction of 2,5-dichlorobenzaldehyde with 4-methylpyrrolidine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques ensures the efficient production of the compound with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dichlorophenyl)-4-methylpyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: Halogen atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides are employed under basic conditions.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2,5-Dichlorophenyl)-4-methylpyrrolidine is utilized in several scientific research fields:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2,5-Dichlorophenyl)-4-methylpyrrolidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(2,5-Dichlorophenyl)-4-methylpyrrolidine: shares similarities with other pyrrolidine derivatives, such as:

Uniqueness

The presence of both chlorine atoms on the phenyl ring and a methyl group on the pyrrolidine ring distinguishes this compound from its analogs

Properties

Molecular Formula

C11H13Cl2N

Molecular Weight

230.13 g/mol

IUPAC Name

2-(2,5-dichlorophenyl)-4-methylpyrrolidine

InChI

InChI=1S/C11H13Cl2N/c1-7-4-11(14-6-7)9-5-8(12)2-3-10(9)13/h2-3,5,7,11,14H,4,6H2,1H3

InChI Key

JQMFDHOHLLOJST-UHFFFAOYSA-N

Canonical SMILES

CC1CC(NC1)C2=C(C=CC(=C2)Cl)Cl

Origin of Product

United States

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